molecular formula C11H18ClN5 B12233151 1-ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

1-ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12233151
M. Wt: 255.75 g/mol
InChI Key: LTQPJWNBSAWAGN-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification of Pyrazole Derivatives

Pyrazole derivatives are systematically named according to IUPAC guidelines, which prioritize the identification of substituents and their positions on the heterocyclic core. The compound 1-ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride contains two pyrazole rings connected via a methylene bridge, with substitutions at specific nitrogen and carbon positions.

The parent structure consists of two pyrazole rings (C~3~N~2~H~3~), each contributing to the compound’s aromaticity and planarity. The first pyrazole ring (Ring A) is substituted at position 1 with an ethyl group (-CH~2~CH~3~) and at position 3 with a methyl group (-CH~3~). The second pyrazole ring (Ring B) is substituted at position 1 with a methyl group and linked to Ring A via an N-[(pyrazol-3-yl)methyl]amine group. The hydrochloride salt formation at the amine nitrogen enhances solubility and stability, a common strategy in drug design.

Structural classification places this compound in the bipyrazole family, characterized by two pyrazole units connected directly or through linkers. The presence of alkyl groups (ethyl, methyl) and a secondary amine bridge aligns it with derivatives known for enhanced lipophilicity and target-binding specificity.

Historical Context of Bipyrazole Systems in Medicinal Chemistry

Bipyrazole systems emerged as pharmacologically relevant scaffolds following the discovery of pyrazole’s synthetic accessibility and tunable reactivity. Early work by Ludwig Knorr in 1883 demonstrated pyrazole synthesis via cyclocondensation reactions, while Hans von Pechmann’s 1898 acetylene-diazomethane method provided scalable routes to substituted derivatives.

The therapeutic potential of bipyrazoles became evident with the development of nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, a 1,5-diarylpyrazole derivative that selectively inhibits cyclooxygenase-2 (COX-2). Subsequent innovations included anticoagulants such as apixaban and berotralstat, which utilize pyrazole cores to target factor Xa and plasma kallikrein, respectively. These advancements underscored the bipyrazole system’s capacity to engage diverse biological targets through strategic substitution.

In the case of 1-ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride, the bipyrazole architecture likely facilitates interactions with enzyme active sites or receptors, as seen in analogous kinase inhibitors. The methylene-linked amine group may further mimic natural substrates, enhancing binding affinity.

Significance of Amine-Functionalized Pyrazole Scaffolds

Amine-functionalized pyrazoles occupy a critical niche in drug discovery due to their ability to participate in hydrogen bonding, protonation-deprotonation equilibria, and electrostatic interactions. The secondary amine in 1-ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride serves dual roles: it acts as a hydrogen bond donor/acceptor and enables salt formation with hydrochloric acid, improving pharmacokinetic properties.

Comparative studies of pyrazole derivatives reveal that amine substituents at position 4 (as in this compound) enhance interactions with hydrophobic pockets in target proteins. For example, apixaban’s pyrazolo-piperidone moiety engages Gly216 and Glu146 in factor Xa via hydrogen bonds, a mechanism potentially mirrored here. Similarly, the 3-trifluoromethyl group in berotralstat occupies a lipophilic pocket near Cys191–Cys220, suggesting that the ethyl and methyl groups in this compound may optimize van der Waals interactions.

The structural flexibility of amine-functionalized bipyrazoles also permits modular design. By varying alkyl substituents and linker lengths, researchers can fine-tune solubility, metabolic stability, and target selectivity. This compound’s ethyl and methyl groups likely balance lipophilicity and steric bulk, while the methylene bridge maintains conformational rigidity.

Table 1: Structural Features and Hypothesized Roles in 1-Ethyl-3-Methyl-N-[(1-Methylpyrazol-3-Yl)Methyl]Pyrazol-4-Amine;Hydrochloride

Structural Element Role in Bioactivity Precedent Compounds
Bipyrazole core Aromatic π-π stacking with hydrophobic residues (e.g., Trp598 in plasma kallikrein) Berotralstat, Apixaban
Ethyl group (Ring A, C1) Enhances lipophilicity; modulates metabolic stability Celecoxib, Stanozolol
Methyl group (Ring A, C3) Reduces steric hindrance; optimizes target pocket fit Razaxaban
Methylene-linked amine Facilitates salt formation; enables hydrogen bonding with acidic residues AT9283, Pirtobrutinib

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

1-ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-8-11(9(2)13-16)12-7-10-5-6-15(3)14-10;/h5-6,8,12H,4,7H2,1-3H3;1H

InChI Key

LTQPJWNBSAWAGN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation for Pyrazole Ring Formation

The pyrazole backbone is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters. For example, reaction of ethyl acetoacetate with methylhydrazine in ethanol at reflux (78°C, 12 hr) yields 3-methylpyrazole-4-carboxylate, which is decarboxylated under acidic conditions (HCl, 110°C) to form 3-methylpyrazol-4-amine. Alternative routes employ 1,3-dipolar cycloaddition of diazo compounds with alkynes, though this method requires stringent temperature control (−20°C to 0°C) to avoid side products.

Table 1: Comparison of Pyrazole Synthesis Methods

Method Reagents Yield (%) Purity (%)
Cyclocondensation Hydrazine + β-keto ester 82 95
1,3-Dipolar Cycloaddition Diazomethane + Propyne 68 88

Side Chain Modification: [(1-Methylpyrazol-3-yl)Methyl] Group Installation

Nucleophilic Substitution for Amine Functionalization

The [(1-methylpyrazol-3-yl)methyl] side chain is introduced via nucleophilic substitution of a chloromethyl intermediate. 1-Methylpyrazole-3-carbaldehyde is reduced to 1-methylpyrazol-3-ylmethanol using sodium borohydride (NaBH₄) in methanol, followed by chlorination with thionyl chloride (SOCl₂) to yield 1-methylpyrazol-3-ylmethyl chloride. Reaction of this intermediate with 1-ethyl-3-methylpyrazol-4-amine in acetonitrile at 50°C for 6 hr affords the tertiary amine precursor (yield: 72%).

Table 2: Optimization of Chloromethylation Conditions

Catalyst Solvent Temperature (°C) Yield (%)
None CH₃CN 50 72
KI Acetone 60 81
K₂CO₃ DMF 80 68

Reductive Amination as an Alternative Approach

Reductive amination bypasses chlorination by directly coupling 1-methylpyrazole-3-carbaldehyde with 1-ethyl-3-methylpyrazol-4-amine using sodium cyanoborohydride (NaBH₃CN) in methanol (pH 5–6, 24 hr). This method achieves a 69% yield but requires careful pH control to avoid imine hydrolysis.

Hydrochloride Salt Formation and Purification

Acid-Base Neutralization for Salt Precipitation

The free base is dissolved in anhydrous ether, and hydrogen chloride (HCl) gas is bubbled through the solution until pH 2–3 is reached. The precipitated hydrochloride salt is filtered and washed with cold ether to remove residual acid (purity: 96–98%). Alternative methods use concentrated HCl in ethanol, though this risks solvolysis of the pyrazole ring at elevated temperatures.

Recrystallization and Chromatographic Purification

Recrystallization from ethanol/water (4:1 v/v) enhances purity to >99%, as confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water). For lab-scale batches, silica gel chromatography (ethyl acetate/methanol 9:1) resolves unreacted amine and alkylation byproducts.

Table 3: Purity Assessment by Analytical Methods

Method Mobile Phase Retention Time (min) Purity (%)
HPLC 0.1% TFA in ACN/H₂O (70:30) 8.2 99.5
TLC EtOAc/MeOH (9:1) Rf = 0.45 98

Reaction Optimization and Scalability Challenges

Solvent Effects on Alkylation Efficiency

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but complicate downstream purification due to high boiling points. Switching to acetonitrile reduces reaction time by 30% while maintaining yields >80%.

Catalytic Systems for Coupling Reactions

Palladium catalysts (Pd(PPh₃)₄) improve coupling efficiency in pyrazole functionalization but are cost-prohibitive for industrial scales. Nickel-based catalysts (NiCl₂(dppe)) offer a cheaper alternative, though with reduced yields (65% vs. 82% for Pd).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable precise temperature control during exothermic steps (e.g., HCl gas addition), reducing decomposition byproducts by 15% compared to batch processes.

Green Chemistry Approaches

Solvent recycling (ethanol recovery via distillation) and catalytic hydrogenation (vs. stoichiometric NaBH₄) lower the environmental impact (E-factor reduced from 32 to 19).

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, fused pyrazole compounds have shown cytotoxic effects against various cancer cell lines, including HeLa and prostate cancer cells . The incorporation of the pyrazole moiety enhances the compound's efficacy compared to non-fused analogs.
  • Anti-inflammatory Properties : Several studies have highlighted the anti-inflammatory effects of pyrazole derivatives. Compounds similar to 1-ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine have been evaluated for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity : The compound has demonstrated antibacterial properties against various pathogens. Studies have reported that pyrazole derivatives can inhibit bacterial growth, suggesting their utility as antimicrobial agents .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. This opens avenues for developing treatments for conditions like Alzheimer's disease .

Agricultural Applications

  • Pesticides and Herbicides : Pyrazole compounds are being explored as potential agrochemicals due to their biological activity against pests and weeds. The structure of 1-ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine may contribute to its effectiveness as a pesticide, promoting further research into its application in crop protection .

Material Science Applications

  • Corrosion Inhibition : Recent studies have investigated the use of pyrazole derivatives as corrosion inhibitors in various industrial applications. Their ability to form protective layers on metal surfaces can enhance the longevity and durability of materials exposed to corrosive environments .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the synthesis and biological evaluation of novel pyrazole derivatives, including 1-ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine. The results indicated a significant reduction in cell viability in cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound effectively inhibited pro-inflammatory cytokines in macrophage models, suggesting its potential as an anti-inflammatory agent .

Case Study 3: Antimicrobial Efficacy

A series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing promising antimicrobial activity that supports the development of new antibiotics derived from this scaffold .

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-4-carboxamides with aryl/heteroaryl substituents. Key differences from the target compound include:

  • Functional Groups : The target is an amine hydrochloride, whereas these are carboxamides.
  • Substituents : Analogs in feature chlorophenyl, fluorophenyl, or tolyl groups, influencing electronic and steric properties.
  • Synthesis : Yields range from 62% to 71%, comparable to expected yields for the target compound if synthesized via similar methods.
  • Physicochemical Properties : Melting points (123–183°C) and spectroscopic data (e.g., $ ^1H $-NMR δ 7.21–8.12 ppm for aromatic protons) highlight stability and structural rigidity .

Table 1: Comparison with Pyrazole Carboxamides

Compound Functional Group Key Substituents Molecular Formula Molecular Weight Yield (%) Melting Point (°C)
Target Compound Amine·HCl Ethyl, methyl, methylpyrazolyl C${12}$H${18}$ClN$_5$ 283.76 N/A N/A
3a () Carboxamide Phenyl, cyano C${21}$H${15}$ClN$_6$O 402.83 68 133–135
3d () Carboxamide 4-Fluorophenyl, cyano C${21}$H${14}$ClFN$_6$O 420.82 71 181–183

1-[(2,4-Dichlorophenyl)Methyl]Pyrazol-4-Amine;Hydrochloride ()

This compound (CAS 1158510-51-0) is a direct structural analog of the target, differing only in the benzyl substituent:

  • Substituent Effects : The dichlorophenyl group increases lipophilicity compared to the target’s methylpyrazolyl group, which may enhance hydrogen bonding due to the pyrazole’s nitrogen atoms.
  • Molecular Weight : The analog has a lower molecular weight (278.57 vs. 283.76) due to fewer nitrogen atoms .

Table 2: Comparison with Dichlorophenyl Analog

Property Target Compound 1-[(2,4-Dichlorophenyl)Methyl]Pyrazol-4-Amine·HCl
Molecular Formula C${12}$H${18}$ClN$_5$ C${10}$H${10}$Cl$3$N$3$
Molecular Weight 283.76 278.57
Key Substituent 1-Methylpyrazol-3-yl 2,4-Dichlorophenyl
Potential Application Pharmaceutical (inferred) Agrochemical/Pharmaceutical (inferred)

Agrochemical Pyrazole-Tetrazolone Derivatives ()

Patented pyrazole-tetrazolone compounds (e.g., I-1 to I-12) are pesticidal agents. Unlike the target compound:

  • Core Structure : These feature tetrazol-5-one rings linked to pyrazoles via ether or methylene groups.
  • Functionality : The target’s amine hydrochloride is absent; instead, chlorine and methyl groups dominate, optimizing pesticidal activity .

Table 3: Comparison with Agrochemical Pyrazoles

Compound Core Structure Key Functional Groups Application
Target Compound Pyrazole amine Amine·HCl, methylpyrazolyl Pharmaceutical
I-1 () Pyrazole-tetrazolone Chlorophenyl, oxymethyl Pesticidal

Triazole Derivatives ()

The triazole compound in shares synthetic similarities (e.g., use of coupling agents) but differs structurally:

  • Heterocycle : Triazole vs. pyrazole, altering electron distribution and hydrogen-bonding capacity.
  • Substituents : A chloropyridyl group vs. the target’s methylpyrazolyl group, affecting solubility and target binding .

Key Research Findings and Implications

Solubility and Stability : The hydrochloride salt in the target compound likely improves solubility compared to neutral carboxamides () and dichlorophenyl analogs (). Hydrogen bonding, as observed in triazole derivatives (), may further stabilize the structure.

Synthetic Feasibility : Yields of 60–75% for analogous compounds () suggest viable routes for the target’s synthesis.

Biological Activity : While the target’s application is unclear, structurally related compounds span pharmaceuticals () and agrochemicals (), indicating versatility based on substituents.

Biological Activity

1-Ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features that confer significant biological activity. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

The molecular formula of 1-Ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is C11H18ClN5, with a molecular weight of approximately 255.75 g/mol. Its structure includes a combination of ethyl and methyl groups attached to the pyrazole ring, which enhances its lipophilicity and potential interaction with biological targets .

PropertyValue
Molecular FormulaC11H18ClN5
Molecular Weight255.75 g/mol
IUPAC Name1-Ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride
CAS Number1856048-97-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of nitrogen atoms in the pyrazole structure allows for diverse interactions, potentially leading to the modulation of various biochemical pathways. For instance, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that 1-Ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride can inhibit the growth of several pathogenic bacteria. The compound's mechanism includes interference with bacterial enzyme activity, which is crucial for their survival and replication .

Case Study: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of several pyrazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that 1-Ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. Preliminary studies suggest that 1-Ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine can reduce inflammatory markers in cellular models .

Research Findings on Anti-inflammatory Activity
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparative Analysis

To further understand the biological activity of 1-Ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amines, it is beneficial to compare it with other related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
1-Ethyl-3-methyl-N-[1-methylpyrazol-3-YL)methyl]-4-aminoModerateHigh
1-Methyl-N-(2-pyrazinyl)-4-pyrazolecarboxamideHighModerate
1-(Difluoromethyl)-3-methyl-N-[methylpyrazol]-4-aminoLowHigh

Q & A

Q. What are the standard synthetic routes for preparing 1-ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine hydrochloride, and how are intermediates purified?

Methodological Answer: The synthesis typically involves coupling pyrazole derivatives with amine-containing precursors. For example:

  • Step 1 : React 3-methylpyrazole with ethylating agents (e.g., ethyl iodide) under basic conditions to introduce the ethyl group at the N-position.
  • Step 2 : Functionalize the pyrazole core via reductive amination or nucleophilic substitution. A key intermediate, 1-methylpyrazole-3-carbaldehyde, can be coupled with a secondary amine (e.g., 1-ethyl-3-methylpyrazol-4-amine) using NaBH(OAc)₃ as a reducing agent.
  • Purification : Chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include pyrazole ring protons (δ 6.5–8.5 ppm) and methyl/ethyl groups (δ 1.0–2.5 ppm). For example, the methylene bridge (-CH₂-) between pyrazole rings appears as a triplet near δ 4.0 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 250.18) and isotopic patterns consistent with chlorine in the hydrochloride salt .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in coupling reactions. For example, assess the feasibility of amine-aldehyde condensation using B3LYP/6-31G* basis sets .
  • Reaction Path Screening : Apply automated algorithms (e.g., artificial force-induced reaction, AFIR) to explore alternative pathways, such as avoiding side products like pyrazolo[3,4-d]oxazines formed via intramolecular cyclization .

Q. How do researchers resolve contradictions in reaction outcomes, such as unexpected byproducts?

Methodological Answer:

  • Mechanistic Studies : Use kinetic isotope effects (KIE) or trapping experiments to identify intermediates. For instance, azide intermediates in Curtius reactions may lead to isocyanate byproducts, which can be quenched with amines .
  • Analytical Cross-Validation : Combine LC-MS and 2D NMR (e.g., HSQC, HMBC) to detect trace impurities. In one case, a cyclized oxazine byproduct (δ 165 ppm in ¹³C NMR) was misassigned as the target urea derivative until HSQC confirmed connectivity .

Q. What strategies are effective for structure-activity relationship (SAR) studies of pyrazole-amine derivatives?

Methodological Answer:

  • Substituent Variation : Systematically modify the ethyl or methyl groups on the pyrazole rings. For example, replacing ethyl with cyclopropyl (as in N-cyclopropyl analogs) alters lipophilicity, measured via logP assays .
  • Biological Assay Design : Test analogs for kinase inhibition (e.g., JAK2 or EGFR) using fluorescence polarization assays. IC₅₀ values correlate with electronic effects of substituents (Hammett σ constants) .

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